3-amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate

Description

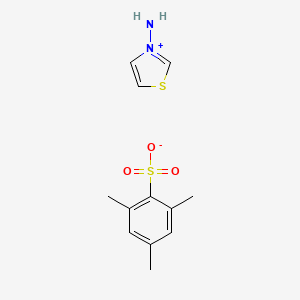

3-Amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS 52197-73-6) is an ionic compound comprising a 3-amino-1,3-thiazol-3-ium cation and a 2,4,6-trimethylbenzene-1-sulfonate anion. Its molecular formula is C₁₂H₁₆N₂O₃S₂, with a molecular weight of 300.397 g/mol . The thiazolium cation contains an amino group at the 3-position, which may enhance hydrogen-bonding interactions or reactivity in synthetic applications.

This compound is strictly designated for research purposes, such as organic synthesis or as a building block for heterocyclic systems. Its SMILES notation (Cc1cc(C)cc(c1S(=O)(=O)[O-])C.N[n+]1cscc1) highlights the connectivity of the sulfonate and thiazolium moieties .

Properties

IUPAC Name |

1,3-thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C3H5N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-5-1-2-6-3-5/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFELKDBLGZZXPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CSC=[N+]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of 3-amino-1,3-thiazole with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in a solvent such as ethyl acetate at room temperature . The product is then purified through recrystallization or chromatography to achieve a high purity level of at least 95% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinates or thiols.

Scientific Research Applications

3-amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Sulfonate Salts with Varied Cations

A key structural analog is 1,2-diaminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS 67828-63-1), which shares the same sulfonate anion but substitutes the thiazolium cation with a 1,2-diaminopyrazin-1-ium group. Key differences include:

Key Findings :

Aminoazole Derivatives

Aminoazole-based compounds, such as 3-amino-1,2,4-triazole (CAS 21943-15-7), exhibit structural parallels to the thiazolium cation. These derivatives are known for their role in synthesizing pyrimidinones and other heterocycles. For example:

- Reactions of 3-amino-1,2,4-triazole with ketones or aldehydes yield pyrimidinones, with solvent choice (e.g., methanol vs. DMF) affecting product isolation .

Biological Activity

3-Amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS No. 52197-73-6) is a compound that combines a thiazole moiety with a sulfonate group derived from 2,4,6-trimethylbenzene. This compound is primarily intended for research purposes and has not been approved for therapeutic use in humans or animals. Understanding its biological activity is crucial for potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 300.39 g/mol. The structure features a thiazole ring that is protonated at the nitrogen atom and an attached amine group, alongside the sulfonate derived from mesitylene .

Antimicrobial Studies

A study evaluating the antibacterial effects of thiazole derivatives found that certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested gram-positive and gram-negative bacteria. This suggests that structural modifications can enhance their efficacy .

Anticancer Research

In another investigation into the anticancer properties of thiazole derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. For example, derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as SK-Hep-1 (liver) and MDA-MB-231 (breast) cells .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For instance:

- Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, disrupting biochemical pathways critical for microbial survival or cancer cell proliferation.

- Cell Membrane Interaction : The lipophilicity imparted by the trimethylbenzene sulfonate moiety may enhance membrane permeability, allowing for better cellular uptake and activity.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-1,3-thiazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate?

- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the triazolo-thiazole core followed by sulfonate functionalization. Key steps include:

- Core Formation : Condensation of thiazole derivatives with sulfonating agents under controlled pH and temperature (e.g., 40°C as per general Procedure C in ).

- Functionalization : Introduction of the 2,4,6-trimethylbenzene sulfonate group via nucleophilic substitution or esterification, optimized with catalysts like trifluoroacetic acid (TFA) .

- Purification : Use column chromatography or recrystallization for isolating the final product.

Q. How can structural characterization be performed for this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structures using SHELXL for refinement and ORTEP-3 for visualization. For example, similar thiazole derivatives were analyzed with SHELX software, achieving R-factors < 0.05 .

- Spectroscopy : Cross-validate with FT-IR (to confirm sulfonate and amine groups) and NMR (¹H/¹³C for regiochemical assignments) .

Q. What computational methods are suitable for modeling its electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting ionization potentials and electron densities .

- Correlation Energy Functionals : Use Colle-Salvetti-type formulas to model electron correlation effects, validated against experimental atomization energies .

Advanced Research Challenges

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.1 Å may indicate experimental artifacts (e.g., crystal packing effects) .

- Dynamic NMR Studies : Resolve tautomeric equilibria or conformational flexibility that might skew spectroscopic interpretations .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfonate coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as demonstrated in triazole-thiazole syntheses .

- Kinetic Monitoring : Use in-situ FT-IR or HPLC to identify rate-limiting steps and adjust temperature/pH dynamically .

Q. How does the sulfonamide group influence biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase or metalloproteases, correlating IC₅₀ values with substituent effects (e.g., methyl groups on benzene rings modulate steric hindrance) .

- Molecular Docking : Simulate binding modes using software like AutoDock Vina, parameterized with DFT-derived partial charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.